![molecular formula C19H23N3O4 B2769232 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 898423-01-3](/img/structure/B2769232.png)
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Description
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence and Colorimetric Sensors
One research avenue involves the development of multifunctional Schiff bases derived from quinoline structures, demonstrating applications as fluorescence sensors for metal ions like Al³⁺ and colorimetric sensors for anions such as CN⁻. These compounds have been successfully applied in aqueous media and even in bioimaging, highlighting their versatility and sensitivity within environmental and biological contexts (Lee et al., 2014).
Synthesis and Characterization of Quinoxaline Derivatives
Another area of application is in the synthesis and characterization of organic salts and quinoxaline derivatives. These efforts aim to explore the pharmacological potentials of these compounds, leveraging their unique structural properties for potential therapeutic benefits. Studies have detailed the synthesis processes, structural characterization, and potential applications in creating new compounds within this class, indicating the ongoing interest in exploring the versatile chemistry of quinoline derivatives (Faizi et al., 2018).
Pharmacological Applications
The pharmacological applications of quinoline derivatives are significant, with research focusing on their potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. The synthesis and study of tetracyclic quinoxaline derivatives, for example, have led to the identification of compounds with potent binding affinities to serotonin and dopamine receptors, offering promising avenues for therapeutic intervention (Li et al., 2014).
Antimicrobial and Anticancer Activities
Quinoline derivatives have also been synthesized and evaluated for their antimicrobial and anticancer activities. These studies often involve the modification of the quinoline structure to enhance biological activity and specificity towards various bacterial strains and cancer cell lines, demonstrating the compound class's potential in developing new therapeutic agents (Wang et al., 2009).
properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-16-6-5-13-10-14(9-12-3-1-7-22(16)17(12)13)21-19(25)18(24)20-11-15-4-2-8-26-15/h9-10,15H,1-8,11H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSLCFZBPNBJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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